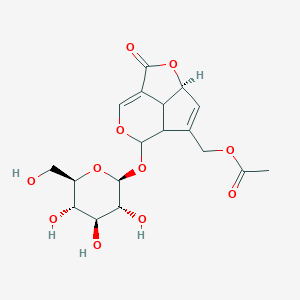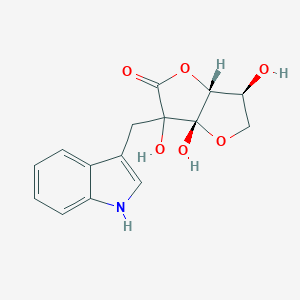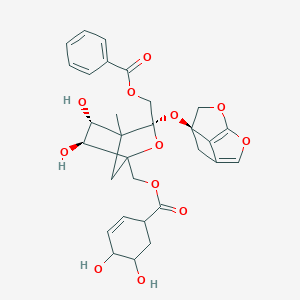
ベンゾイルパエオニフロリン
概要
説明
ベンゾイルパエオニフロリン: は、伝統的な中国薬草であるPaeonia lactifloraの根から抽出されるモノテルペン配糖体です。 抗炎症作用、抗アナフィラキシー作用、免疫調節作用など、さまざまな生物活性で知られています .
製法
合成経路および反応条件: ベンゾイルパエオニフロリンは、ピリジンなどの塩基の存在下で、パエオニフロリンをベンゾイルクロリドとエステル化することにより合成できます . この反応は通常、穏やかな条件下で行われ、温度は約0〜5°Cに維持されます。これは、反応物の分解を防ぐためです。
工業的生産方法: 工業的な環境では、ベンゾイルパエオニフロリンは、通常、Paeonia lactifloraの根から溶媒抽出法を用いて抽出されます。根は最初に乾燥粉末化され、次にエタノールやメタノールなどの溶媒で抽出されます。 抽出物は、その後、カラムクロマトグラフィーなどの技術を用いて精製され、ベンゾイルパエオニフロリンが単離されます .
科学的研究の応用
ベンゾイルパエオニフロリンは、科学研究において幅広い応用があります。
化学: モノテルペン配糖体とその誘導体の研究における基準化合物として使用されています。
生物学: ベンゾイルパエオニフロリンは、アポトーシスや細胞増殖など、細胞プロセスに対する影響について研究されています。
作用機序
ベンゾイルパエオニフロリンは、いくつかの分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Benzoylpaeoniflorin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been found to inhibit the expressions of key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These interactions are essential in modulating inflammatory responses and reducing apoptosis in cells. Additionally, benzoylpaeoniflorin interacts with inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6, further highlighting its role in anti-inflammatory pathways .
Cellular Effects
Benzoylpaeoniflorin exerts significant effects on various types of cells and cellular processes. In endothelial cells and macrophages, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . This inhibition is achieved through the suppression of NF-κB and mitogen-activated protein kinases (MAPKs) signaling pathways . Furthermore, benzoylpaeoniflorin influences cell signaling pathways, gene expression, and cellular metabolism by modulating the phosphorylation of key proteins involved in these processes . These cellular effects contribute to its potential therapeutic benefits in treating inflammatory and autoimmune diseases.
Molecular Mechanism
The molecular mechanism of benzoylpaeoniflorin involves its ability to bind to and inhibit specific biomolecules, leading to changes in gene expression and enzyme activity. Benzoylpaeoniflorin inhibits the phosphorylation of NF-κB, p38, JNK, and ERK, which are critical components of the inflammatory signaling pathways . By suppressing these pathways, benzoylpaeoniflorin reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects. Additionally, benzoylpaeoniflorin has been shown to inhibit histidine decarboxylase (HDC) and MAPKs, further contributing to its anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoylpaeoniflorin have been observed to change over time. Studies have shown that benzoylpaeoniflorin remains stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro and in vivo studies, benzoylpaeoniflorin has demonstrated long-term effects on cellular function, including sustained inhibition of inflammatory cytokine production and apoptosis . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of benzoylpaeoniflorin vary with different dosages in animal models. In mouse models of sepsis, benzoylpaeoniflorin has been shown to reduce inflammatory cytokine production and improve survival rates at specific dosages . At higher doses, benzoylpaeoniflorin may exhibit toxic or adverse effects, emphasizing the importance of determining optimal dosage levels for therapeutic use . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
Benzoylpaeoniflorin is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It is metabolized through pathways involving isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are precursors in the biosynthesis of monoterpene glycosides . These metabolic pathways play a crucial role in determining the bioavailability and therapeutic potential of benzoylpaeoniflorin.
Transport and Distribution
Within cells and tissues, benzoylpaeoniflorin is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that benzoylpaeoniflorin is primarily distributed in the root bark of Paeonia lactiflora, with significant accumulation in the xylem . This distribution pattern is essential for understanding the compound’s localization and potential therapeutic effects in different tissues.
Subcellular Localization
The subcellular localization of benzoylpaeoniflorin is critical for its activity and function. Benzoylpaeoniflorin has been found to localize in specific cellular compartments, where it interacts with target biomolecules to exert its effects . These interactions are facilitated by targeting signals and post-translational modifications that direct benzoylpaeoniflorin to specific organelles, enhancing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: Benzoylpaeoniflorin can be synthesized through the esterification of paeoniflorin with benzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods: In industrial settings, benzoylpaeoniflorin is often extracted from the roots of Paeonia lactiflora using solvent extraction methods. The roots are first dried and powdered, then subjected to extraction with solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate benzoylpaeoniflorin .
化学反応の分析
反応の種類: ベンゾイルパエオニフロリンは、以下を含むさまざまな化学反応を起こします。
酸化: ベンゾイルパエオニフロロンを形成するまで酸化されます。
還元: 還元反応は、それをパエオニフロリンに戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
主な生成物:
酸化: ベンゾイルパエオニフロロン。
還元: パエオニフロリン。
類似化合物との比較
類似化合物:
パエオニフロリン: 抗炎症作用や免疫調節作用が類似した、密接に関連するモノテルペン配糖体です。
オキシパエオニフロリン: 比較可能な生物活性を持つ、パエオニフロリンのもう1つの誘導体です。
アルビフロリン: 治療の可能性が類似したモノテルペン配糖体.
独自性: ベンゾイルパエオニフロリンは、ベンゾイル基によってユニークです。この基は、親化合物であるパエオニフロリンと比較して、抗炎症作用と抗アナフィラキシー作用を強化します . この構造的修飾により、炎症やアレルギー反応に関与する分子標的とより効果的に相互作用することができます。
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYEZNGPQKAIK-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38642-49-8 | |
| Record name | Benzoylpaeoniflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


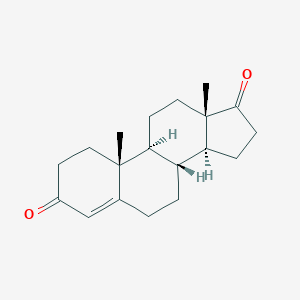




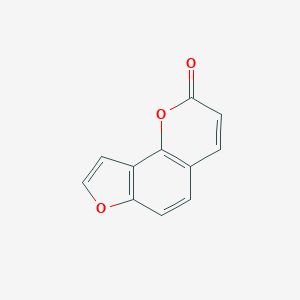




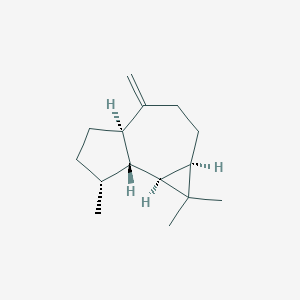
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B190619.png)
